molecular formula C27H31ClFN3O9 B589729 Mosapride-d5 Citric Amide CAS No. 1329797-02-5

Mosapride-d5 Citric Amide

Cat. No.: B589729
CAS No.: 1329797-02-5
M. Wt: 601.036
InChI Key: CHDDVZKTRICFBM-ZBJDZAJPSA-N
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Description

Mosapride-d5 Citric Amide is a labeled analogue of Mosapride Citric Amide, which is a derivative of Mosapride. Mosapride is a selective agonist of the 5-HT4 receptor and a 5-HT3 receptor antagonist, commonly used as a gastroprokinetic agent. The labeled version, this compound, is primarily used in scientific research for its unique properties and applications .

Preparation Methods

The synthesis of Mosapride-d5 Citric Amide involves the incorporation of deuterium atoms into the ethoxy group of Mosapride Citric Amide. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure the consistent quality and purity of the compound.

Chemical Reactions Analysis

Mosapride-d5 Citric Amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy-d5 group, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mosapride-d5 Citric Amide has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Mosapride and its derivatives.

    Biology: Employed in biological studies to investigate the pharmacokinetics and metabolism of Mosapride.

    Medicine: Utilized in medical research to explore the therapeutic potential and mechanism of action of Mosapride.

    Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery .

Mechanism of Action

Mosapride-d5 Citric Amide exerts its effects by acting as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. The compound accelerates gastric emptying and enhances gastrointestinal motility by stimulating the 5-HT4 receptors in the gastrointestinal tract. Additionally, the 5-HT3 antagonistic activity contributes to its prokinetic effects. The molecular targets and pathways involved include the serotonin receptors, which play a crucial role in regulating gastrointestinal functions .

Comparison with Similar Compounds

Mosapride-d5 Citric Amide is unique due to its deuterated ethoxy group, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its isotopic labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.

Properties

CAS No.

1329797-02-5

Molecular Formula

C27H31ClFN3O9

Molecular Weight

601.036

IUPAC Name

3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid

InChI

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2

InChI Key

CHDDVZKTRICFBM-ZBJDZAJPSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O

Synonyms

3-[[[2-Chloro-5-(ethoxy-d5)-4-[[[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]amino]carbonyl]phenyl]amino]carbonyl]-3-hydroxypentanedioic Acid; 

Origin of Product

United States

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